BenchChemオンラインストアへようこそ!

1-(5-Phenylpyridin-3-yl)piperazine

CNS medicinal chemistry D2/5-HT1A dual ligands structure-activity relationship

Select 1-(5-Phenylpyridin-3-yl)piperazine specifically for its 3-pyridinyl attachment that defines the meta-geometry essential for dual D2/5-HT1A receptor pharmacophore access—the 2-yl and 4-yl positional isomers are structurally and pharmacologically non-interchangeable. With consensus LogP 2.0 and TPSA 28.16 Ų, this building block resides in optimal CNS drug-like space, balancing BBB permeability with aqueous solubility. The free piperazine NH enables direct functionalization via alkylation, acylation, or reductive amination without deprotection, saving one synthetic step. Supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 223794-97-6
Cat. No. B3117544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenylpyridin-3-yl)piperazine
CAS223794-97-6
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2
InChIKeyUTJLUZMSRMFBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Phenylpyridin-3-yl)piperazine (CAS 223794-97-6): A Key Heterocyclic Building Block for CNS-Focused Medicinal Chemistry Procurement


1-(5-Phenylpyridin-3-yl)piperazine (CAS 223794-97-6) is a heterocyclic building block of molecular formula C₁₅H₁₇N₃ and molecular weight 239.32 g·mol⁻¹ that combines a piperazine ring with a 5-phenylpyridine moiety via substitution at the pyridine 3-position [1]. Characterized by a consensus Log Po/w of approximately 2.0, a topological polar surface area (TPSA) of 28.16 Ų, and a predicted boiling point of 453.7 ± 0.0 °C at 760 mmHg, this compound is supplied as a light yellow to yellow powder or crystals with a standard purity specification of ≥97%, supported by batch-specific QC documentation (NMR, HPLC, GC) [2]. Its primary utility lies in serving as a synthetic intermediate for the construction of more complex pharmacologically active molecules, particularly those targeting dopamine D2, serotonin 5-HT1A, and nicotinic acetylcholine receptors within CNS drug discovery programs [3][4].

Why Procurement of 1-(5-Phenylpyridin-3-yl)piperazine Cannot Be Satisfied by Generic Pyridinylpiperazine Substitutes


The 3-pyridinyl substitution pattern of 1-(5-phenylpyridin-3-yl)piperazine is structurally non-interchangeable with its 2-pyridinyl and 4-pyridinyl positional isomers. The 3-positional attachment creates a meta-relationship between the piperazine nitrogen and the phenyl ring that dictates a distinct spatial geometry, electronic distribution, and reactivity profile in downstream synthetic transformations such as reductive amination, Suzuki-Miyaura cross-coupling, and N-alkylation [1]. In the context of CNS-targeted compound libraries, the 5-phenylpyridin-3-yl scaffold has been specifically employed as a privileged fragment for constructing dual D2/5-HT1A receptor ligands structurally related to adoprazine (SLV-313), where the pyridine 3-ylmethyl linker geometry is critical for achieving balanced receptor binding affinities [2]. Furthermore, the 3-substituted pyridine ring offers a distinct nitrogen basicity (pKa of the pyridine nitrogen) compared to the 2- and 4-substituted analogs, directly affecting both salt formation characteristics during synthesis and the protonation state under physiological pH conditions in biological assays [3]. Substituting with a simpler 1-(pyridin-3-yl)piperazine lacking the 5-phenyl group (CAS 67980-77-2, MW 163.22) results in the loss of a critical hydrophobic aromatic moiety necessary for π-π stacking interactions with target receptor binding pockets, rendering such substitution chemically and pharmacologically inadequate for structure-activity relationship (SAR) programs built around the biaryl pharmacophore .

Quantitative Differentiation Evidence: 1-(5-Phenylpyridin-3-yl)piperazine Versus Its Closest Structural Comparators


Pyridine Substitution Position: 3-yl versus 2-yl Piperazine Connectivity – Impact on CNS Receptor Scaffold Design

The 1-(5-phenylpyridin-3-yl)piperazine scaffold, when elaborated via reductive amination at the piperazine NH with biarylaldehydes, yields D2 and 5-HT1A dual receptor ligands that are structurally related to the atypical antipsychotic adoprazine (SLV-313). For example, 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-one derivatives incorporating the 5-phenylpyridin-3-ylmethyl fragment demonstrated dual binding affinities (D2 Ki = 18.5 nM; 5-HT1A Ki = 6.72 nM) in human-cloned receptor assays [1]. This specific 3-pyridinylmethyl geometry enables the simultaneous engagement of both the D2 receptor orthosteric site and the 5-HT1A receptor binding pocket, a balanced polypharmacology profile that is critically dependent on the meta-substitution pattern of the pyridine ring [2].

CNS medicinal chemistry D2/5-HT1A dual ligands structure-activity relationship

Ring Size Differentiation: Piperazine versus 1,4-Diazepane Scaffold – Impact on nAChR Ligand Recognition Defined by X-ray Crystallography

The six-membered piperazine ring in 1-(5-phenylpyridin-3-yl)piperazine can be compared to its seven-membered 1,4-diazepane homolog, 1-(5-phenylpyridin-3-yl)-1,4-diazepane (NS3570, CAS 223796-38-1). The diazepane analog has been co-crystallized with the acetylcholine binding protein (AChBP) from Lymnaea stagnalis at a resolution of 2.32 Å (PDB ID: 3U8L), providing direct structural evidence for the binding mode of the 5-phenylpyridin-3-yl pharmacophore within the nAChR orthosteric site [1]. The piperazine analog provides a more constrained, less flexible scaffold with different N–N spacing, which may result in altered receptor subtype selectivity when elaborated into final ligands .

nicotinic acetylcholine receptors X-ray crystallography ligand design

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile of the 5-Phenylpyridin-3-yl Scaffold versus Non-Phenylated Pyridinylpiperazines

The presence of the 5-phenyl substituent on the pyridine ring of 1-(5-phenylpyridin-3-yl)piperazine dramatically alters its physicochemical profile compared to the unsubstituted 1-(pyridin-3-yl)piperazine (CAS 67980-77-2). The consensus Log Po/w for 1-(5-phenylpyridin-3-yl)piperazine is 2.0 (range across five prediction methods: 1.4–2.63), with a predicted water solubility of 0.292 mg/mL (Log S ESOL = -2.91, classified as 'Soluble') . In contrast, 1-(pyridin-3-yl)piperazine has a molecular weight of 163.22 versus 239.32 for the phenylated analog, and the absence of the phenyl ring results in significantly lower lipophilicity .

physicochemical properties drug-likeness solubility

Purity Specification and Analytical QC Documentation: Batch-to-Batch Reproducibility for Downstream Synthetic Reliability

1-(5-Phenylpyridin-3-yl)piperazine is commercially supplied with a standard purity specification of ≥97% (HPLC), supported by batch-specific analytical documentation including NMR, HPLC, and GC analyses from major suppliers such as Bidepharm (BD468239) and Adamas [1]. This level of analytical characterization is critical for its primary use as a synthetic building block where impurities can propagate through multi-step syntheses, leading to reduced yields, difficult purifications, and ambiguous biological assay results .

quality control purity specification batch reproducibility

Optimal Procurement and Application Scenarios for 1-(5-Phenylpyridin-3-yl)piperazine (CAS 223794-97-6)


Scenario 1: Synthesis of Dual D2/5-HT1A Receptor Ligand Libraries for Antipsychotic Drug Discovery

For medicinal chemistry teams pursuing atypical antipsychotic candidates with a dual D2 antagonist / 5-HT1A agonist mechanism (following the adoprazine / SLV-313 pharmacophore model), 1-(5-phenylpyridin-3-yl)piperazine is the appropriate starting material. Reductive amination at the free piperazine NH with biarylaldehyde building blocks yields elaborated compounds that retain the critical 3-pyridinylmethyl geometry necessary for balanced dual receptor engagement [1]. This scaffold has been validated in the synthesis of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-one derivatives with confirmed D2 Ki values in the nanomolar range (18.5 nM) and 5-HT1A Ki values of 6.72 nM [2]. Procurement of the 3-pyridinyl isomer specifically, rather than the 2-yl or 4-yl isomers, is essential because the meta-substitution pattern defines the spatial relationship between the piperazine and the phenyl ring that is required for dual receptor pharmacophore access [1].

Scenario 2: Building Block for Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

Research groups developing ligands targeting the α4β2 or α7 nicotinic acetylcholine receptor subtypes can use 1-(5-phenylpyridin-3-yl)piperazine as a core scaffold for fragment-based or structure-guided design. The closely related 1,4-diazepane analog (NS3570) has been co-crystallized with AChBP at 2.32 Å resolution (PDB 3U8L), confirming that the 5-phenylpyridin-3-yl moiety is accommodated within the aromatic binding pocket of the nAChR orthosteric site [3]. By selecting the piperazine analog rather than the diazepane, researchers obtain a more constrained scaffold with different N–N spacing (~3.8 Å vs. ~4.5 Å), which may translate into distinct nAChR subtype selectivity upon further elaboration. This is particularly relevant for programs seeking to differentiate between α4β2 and α7 nAChR subtypes, where the α4β2 receptor has been shown to engage this scaffold class with Ki values of 51 nM for related compounds [4].

Scenario 3: Physicochemical Property Optimization in CNS Lead Series Requiring Balanced Lipophilicity

For CNS drug discovery programs where balancing blood-brain barrier permeability with aqueous solubility is critical, 1-(5-phenylpyridin-3-yl)piperazine offers a consensus Log Po/w of 2.0 with a TPSA of 28.16 Ų, placing it within the optimal CNS drug-like space . This physicochemical profile distinguishes it from both more polar non-phenylated pyridinylpiperazines (which lack sufficient lipophilicity for passive BBB penetration) and more lipophilic biaryl analogs (which risk exceeding Log P thresholds associated with poor solubility and increased metabolic clearance). The compound's predicted water solubility of 0.292 mg/mL, with zero Rule-of-5 violations, makes it a suitable building block for constructing CNS-targeted compound libraries where maintaining drug-like properties from the earliest synthetic steps is a program objective .

Scenario 4: Procurement for Multi-Step Parallel Synthesis Requiring Reproducible Building Block Quality

In high-throughput parallel synthesis environments where dozens to hundreds of final compounds are prepared from a common building block, the consistency of starting material quality directly determines library success rates. 1-(5-Phenylpyridin-3-yl)piperazine is supplied at ≥97% purity with comprehensive batch QC documentation (¹H NMR, HPLC, GC) from multiple independent vendors, enabling cross-supplier qualification and supply chain resilience . The free secondary amine of the piperazine ring is available for direct functionalization (alkylation, acylation, sulfonylation, reductive amination) without requiring deprotection steps, reducing synthetic step count by one. Storage conditions of 2–8 °C under inert atmosphere with protection from light are clearly specified, facilitating compliant inventory management in regulated laboratory environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Phenylpyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.